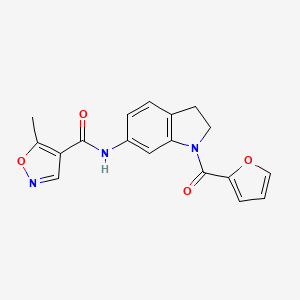

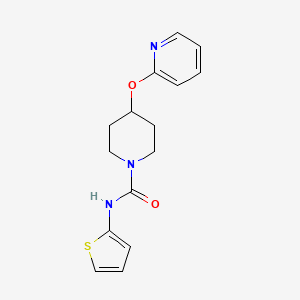

N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide, also known as FIIN-4, is a small molecule inhibitor that targets the kinase activity of fibroblast growth factor receptor (FGFR). FGFR is a transmembrane receptor that plays a crucial role in cell growth, differentiation, and survival. Aberrant activation of FGFR has been implicated in various diseases, including cancer, skeletal disorders, and developmental abnormalities. FIIN-4 has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-driven diseases.

Applications De Recherche Scientifique

Synthesis and Reactivity

Research on compounds structurally related to N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide has focused on their synthesis and chemical reactivity. For example, synthesis techniques involve coupling reactions between amine derivatives and furan-2-carbonyl chlorides, followed by reactions with P2S5 or other reagents to yield products with potential for electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (El’chaninov & Aleksandrov, 2017; Aleksandrov & El’chaninov, 2017).

Biological and Pharmacological Activities

Although direct studies on N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide were not found, related furan derivatives have been explored for their biological activities. For instance, compounds with furan moieties have shown potential as antiprotozoal agents (Ismail et al., 2004). Moreover, derivatives of furan-2-ylmethyl indole-3-carboxamide have been investigated for their anticancer activities, particularly as inhibitors of the epidemal growth factor receptor (EGFR), displaying potent activities against various cancer cell lines (Lan et al., 2017).

Chemical Properties and Applications

The chemical properties of furan derivatives have been widely studied, with a focus on their reactivity in various chemical transformations. This includes decarboxylative fluorination of heteroaromatic carboxylic acids (Yuan et al., 2017) and applications in the synthesis of condensed heteroaromatic compounds via palladium-catalyzed oxidative coupling (Yamashita et al., 2009). These studies highlight the versatility of furan derivatives in synthetic chemistry, offering pathways to diverse bioactive molecules and materials with potential applications in drug discovery and material science.

Propriétés

IUPAC Name |

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c1-11-14(10-19-25-11)17(22)20-13-5-4-12-6-7-21(15(12)9-13)18(23)16-3-2-8-24-16/h2-5,8-10H,6-7H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWIVVIVUPROSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2664022.png)

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2664031.png)

![7-Fluoro-2-(2-methoxyethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2664034.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2664039.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2664040.png)

![1-(3-Methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazino]-1-ethanol](/img/structure/B2664042.png)

![4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile](/img/structure/B2664043.png)

![N-mesityl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2664044.png)